Lipophilicity Comparison: Optimized XLogP3 for Blood-Brain Barrier Penetration Potential
The target compound exhibits a calculated XLogP3 of 3.0 [1]. This value is substantially lower than that of the simpler 7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine analog, whose higher predicted lipophilicity (estimated XLogP3 ~3.5–4.0 based on a smaller molecular weight of 275.1 g/mol and absence of the polar isoxazole ring ) would likely reduce CNS drug-likeness. For CNS-targeted kinase inhibitor programs, an XLogP3 near 3.0 is considered a favorable threshold, where values significantly above this range are associated with increased off-target binding and metabolic clearance. The target compound’s lipophilicity therefore places it in a more optimal range for brain-penetrant therapeutic development compared to the 7-(4-bromophenyl) analog [2].
| Evidence Dimension | Calculated partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 7-(4-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 160290-40-4); estimated XLogP3 ~3.5–4.0 (not explicitly measured; inferred from lower molecular weight and absence of polar isoxazole). |
| Quantified Difference | ΔXLogP3 ≈ 0.5–1.0 units lower for target compound |
| Conditions | Computed via XLogP3 algorithm; values from vendor data sheets [1] and physicochemical inference . |
Why This Matters
A lower XLogP3 within CNS-optimal range reduces non-specific binding risk and improves the developability profile for neuroscience kinase targets.
- [1] Kuujia. Computed Properties for CAS 1416374-63-4. Product Data Sheet. Accessed April 2026. View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem Neurosci. 2010;1(6):435-449. (Class-level reference for CNS drug-likeness criteria). View Source
